Thymohydroquinone

Beschreibung

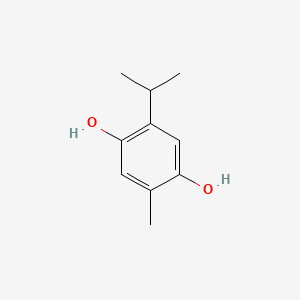

structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIOHYHRGZNZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176706 | |

| Record name | Thymohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-60-9 | |

| Record name | Thymohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylbenzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROTHYMOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2ICM1R8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Thymohydroquinone in Nigella sativa: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the biosynthetic pathway of thymohydroquinone, a key bioactive compound found in the seeds of Nigella sativa (black cumin). This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and pharmacological potential of this important medicinal plant.

Introduction

Nigella sativa L., a member of the Ranunculaceae family, has been used for centuries in traditional medicine. Its seeds contain a rich diversity of phytochemicals, with the volatile oil being of particular interest due to its therapeutic properties. The major active constituents of this oil are thymoquinone and its precursors, including this compound.[1][2] Understanding the biosynthetic route to these compounds is critical for metabolic engineering, quality control of herbal preparations, and the development of novel therapeutics. This guide synthesizes current knowledge on the enzymatic steps, intermediates, and experimental methodologies used to elucidate this pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Nigella sativa is a multi-step enzymatic process that begins with a common precursor in terpenoid metabolism, geranyl diphosphate (GPP). The pathway is analogous to similar pathways found in species of the Lamiaceae family, such as thyme and oregano, suggesting a case of convergent evolution in plant specialized metabolism.[3]

The key steps are as follows:

-

Cyclization of Geranyl Diphosphate (GPP): The pathway initiates with the cyclization of the C10 precursor GPP to form the monocyclic diene, γ-terpinene. This reaction is catalyzed by the enzyme γ-terpinene synthase (TPS) .[3][4]

-

Aromatization to p-Cymene: The γ-terpinene molecule undergoes aromatization to form p-cymene. This step is believed to be catalyzed by a dehydrogenase .[3] Studies on developing N. sativa seeds show that as the seeds mature, the concentration of γ-terpinene decreases while the level of p-cymene markedly increases, supporting this precursor-product relationship.[3]

-

Hydroxylation to Carvacrol or Thymol: The aromatic backbone, p-cymene, is then hydroxylated by a cytochrome P450 monooxygenase (CYP) .[5][6] This hydroxylation can result in two isomeric products:

-

Hydroxylation to this compound: In the final step leading to the target compound, carvacrol (or its isomer, thymol) undergoes a second hydroxylation to yield this compound. This reaction is also catalyzed by a cytochrome P450 monooxygenase .[7][8]

-

Oxidation to Thymoquinone: this compound is the direct precursor to thymoquinone, the most abundant bioactive component in the essential oil. This final conversion is an oxidation step.[3]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the enzymatic conversions from Geranyl Diphosphate to this compound and Thymoquinone.

Caption: Biosynthetic pathway of this compound in Nigella sativa.

Quantitative Data on Pathway Intermediates

The concentration of this compound and its precursors can vary significantly depending on the geographical origin, cultivation conditions, and developmental stage of the N. sativa seeds.[3][9] The following table summarizes representative quantitative data on the volatile compounds identified in the essential oil of N. sativa seeds from various studies.

| Compound | Relative Concentration (%) | Source / Notes |

| γ-Terpinene | 5.12% | Analysis of Iranian N. sativa.[10] |

| p-Cymene | 22.05% - 60.5% | Found as a major constituent in multiple studies.[9][10][11] |

| Carvacrol | 2.4% - 10.0% | Concentration varies by seed origin.[9][10][11] |

| Thymol | 0.07% - 10.12% | Present as part of the alternative pathway.[9][10] |

| Thymoquinone | 3.0% - 29.77% | The end-product, often found in high concentrations.[9][11] |

| This compound | Present | Often reported but quantitative levels vary.[1][3] |

Note: The values represent the percentage of the total volatile oil as determined by GC-MS analysis in the cited studies. These are not absolute concentrations in the seed.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and biochemical techniques.

Metabolite Extraction and Analysis (GC-MS)

This protocol is used for the identification and quantification of volatile and semi-volatile compounds, including the terpene intermediates in the this compound pathway.

Objective: To extract and analyze the volatile oil from N. sativa seeds.

Methodology:

-

Sample Preparation: Dry N. sativa seeds are ground into a fine powder.

-

Extraction:

-

Hydrodistillation: The powdered seeds are subjected to hydrodistillation using a Clevenger-type apparatus for several hours to extract the essential oil.[12][13]

-

Solvent Extraction: Alternatively, the powder is extracted with an organic solvent like n-hexane or methanol using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield the oily extract.[14][15][16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., Shimadzu QP5050A, Agilent HP 5890) is used.[9][12]

-

Column: A fused silica capillary column, such as a DB-5MS or DB-WAX (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness), is typically employed.[9][12][13]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9][13]

-

Temperature Program: A temperature gradient is applied to the oven. A typical program starts at 50-60°C, holds for a few minutes, and then ramps up to 200-280°C at a rate of 2-4°C/min.[9]

-

Injection: A small volume (e.g., 1 µL) of the diluted oil extract is injected in split mode.[12][13]

-

Detection: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-600.[9][15]

-

-

Compound Identification: Compounds are identified by comparing their retention times and mass fragmentation patterns with those of known standards and by searching mass spectral libraries (e.g., NIST, Wiley).[14][17]

Enzyme Assay for γ-Terpinene Synthase

This assay confirms the function of the candidate γ-terpinene synthase (TPS) enzyme.

Objective: To determine the enzymatic activity of TPS by measuring the conversion of GPP to γ-terpinene.

Methodology:

-

Enzyme Source: The candidate TPS gene is heterologously expressed in a suitable host, such as E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified, or a crude cell lysate is used.[18]

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing the enzyme preparation, the substrate geranyl diphosphate (GPP), and a divalent metal cofactor such as MgCl₂.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a set period.

-

Product Extraction: The reaction is stopped, and the volatile products are extracted. This can be done by adding a water-immiscible organic solvent (e.g., hexane) or by using Solid Phase Microextraction (SPME) for headspace analysis.[18]

-

Analysis: The extracted products are analyzed by GC-MS, as described in Protocol 4.1, to identify and quantify the γ-terpinene produced.[18]

Cytochrome P450 Hydroxylation Assay

This protocol is used to characterize the function of CYP enzymes responsible for hydroxylating p-cymene and carvacrol/thymol.

Objective: To confirm the catalytic activity of candidate P450s in the hydroxylation of terpene substrates.

Methodology:

-

Heterologous Expression: The candidate CYP gene, along with a corresponding cytochrome P450 reductase (CPR) partner gene, is co-expressed in a host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

-

Whole-Cell or Microsomal Assay:

-

Whole-Cell: The substrate (e.g., p-cymene) is fed directly to the culture of the recombinant host cells.

-

Microsomal: Microsomal fractions containing the expressed enzymes are isolated from the host cells. The assay is then conducted in vitro by incubating the microsomes with the substrate, NADPH (as a source of reducing equivalents), and buffer.

-

-

Incubation: The reaction is carried out for a specific duration at an appropriate temperature.

-

Product Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by GC-MS or HPLC to detect the formation of hydroxylated products like carvacrol, thymol, or this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for identifying and characterizing the enzymes in the this compound biosynthetic pathway.

Caption: Workflow for enzyme discovery in plant biosynthetic pathways.

Conclusion

The biosynthetic pathway of this compound in Nigella sativa is a well-hypothesized route involving terpene synthases and cytochrome P450 monooxygenases. While the general steps are understood, further research is needed to isolate and definitively characterize each enzyme involved and to explore the regulatory mechanisms that control the flux through this pathway. The methodologies outlined in this guide provide a framework for such investigations, which will be invaluable for enhancing the production of these medicinally important compounds through biotechnological approaches.

References

- 1. Black cumin (Nigella sativa) and its constituent (thymoquinone): a review on antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nigella sativa - Wikipedia [en.wikipedia.org]

- 3. Distribution of Primary and Specialized Metabolites in Nigella sativa Seeds, a Spice with Vast Traditional and Historical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, crystallization and structure elucidation of γ-terpinene synthase from Thymus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Volatile compounds of black cumin (Nigella sativa L.) seeds cultivated in Bangladesh and India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbotsociety.org [bdbotsociety.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical composition of Nigella sativa L. seed extracts obtained by supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijarbs.com [ijarbs.com]

- 15. saudijournals.com [saudijournals.com]

- 16. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Thymohydroquinone crystal structure and analysis

An In-depth Technical Guide to the Crystal Structure and Analysis of Thymohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THQ), a reduced form of the potent bioactive compound thymoquinone (TQ), is a key phytochemical found in the seeds of Nigella sativa. Its antioxidant properties and role as a metabolic intermediate of TQ make it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the crystal structure of this compound, details common analytical methodologies for its characterization, and explores its biological relevance by examining the signaling pathways influenced by its parent compound, thymoquinone.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, stability, and intermolecular interactions. The crystal structure of this compound has been elucidated using single-crystal X-ray diffraction, revealing a monoclinic system.

A key feature of the THQ crystal structure is the extensive network of intermolecular hydrogen bonds. Each hydroxyl group participates in strong hydrogen bonds, creating an infinite network throughout the crystal lattice, which significantly influences its physical properties.[1] The asymmetric unit of THQ contains two distinct molecules.[2]

Crystallographic Data

The quantitative crystallographic data for this compound are summarized in the table below. This data is essential for crystallographers and computational chemists for further structural analysis and molecular modeling.

| Parameter | Value | Reference |

| Empirical Formula | C₁₀H₁₄O₂ | [1][2] |

| Formula Weight | 166.22 g/mol | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | Pc | [1] |

| Temperature | 150(2) K | [1][2] |

| Wavelength (Cu Kα) | 1.54184 Å | [1][2] |

| Unit Cell Dimensions | ||

| a | 11.2339(3) Å | [1][2] |

| b | 6.4258(2) Å | [1][2] |

| c | 13.0653(4) Å | [1][2] |

| α | 90° | [1][2] |

| β | 104.994(1)° | [1][2] |

| γ | 90° | [1][2] |

| Cell Volume | 910.19(5) ų | [1][2] |

| Z (Molecules/Unit Cell) | 4 | [1][2] |

| Density (Calculated) | 1.213 Mg/m³ | [1][2] |

Physicochemical Analysis and Experimental Protocols

A multi-faceted analytical approach is required for the comprehensive characterization of this compound. This section details the experimental protocols for key analytical techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure of a compound.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data collection is performed at a low temperature (e.g., 150 K) to minimize thermal vibrations.[1]

-

Radiation: Monochromatic X-ray radiation, typically from a copper source (Cu Kα, λ = 1.54184 Å), is used.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F² to obtain the final atomic coordinates and displacement parameters.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a wavenumber range of 4000–400 cm⁻¹.[3][4]

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in THQ, such as O-H (hydroxyl), C-H (aliphatic), and C=C (aromatic) stretching and bending vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic Ring) | 1450-1600 |

| C-O Stretch (Phenolic) | 1200-1260 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile compounds.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a volatile solvent like methanol.[5]

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC system, which is equipped with a capillary column (e.g., HP-5).[5][6]

-

Separation: Helium is used as the carrier gas to move the sample through the column.[6] A temperature program is applied to the column oven to separate the components based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C and ramp to 280°C.[5]

-

Detection: As components elute from the column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode.[6] The instrument scans a mass-to-charge (m/z) range to produce a mass spectrum for each component.

-

Identification: The resulting mass spectrum is compared against spectral libraries (e.g., NIST) to confirm the identity of this compound.[5]

Thermal Analysis (TGA/DSC)

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (e.g., 2-5 mg) is placed in an aluminum crucible.

-

Instrumentation: The analysis is conducted using a simultaneous TGA/DSC instrument.

-

Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[4]

-

Data Collection:

Biological Activity and Mechanism of Action

This compound is the reduced, hydroquinone form of thymoquinone. In biological systems, TQ can be reduced to THQ, and this redox cycling is believed to be central to its mechanism of action, which often involves the generation of reactive oxygen species (ROS).[7][8][9] The extensive research on TQ's anticancer effects, therefore, provides a critical framework for understanding the potential therapeutic actions of THQ.

TQ has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the modulation of multiple signaling pathways.[10][11] One well-documented mechanism in melanoma cells involves the generation of ROS and subsequent inhibition of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (Jak2/STAT3) signaling pathway.[7]

TQ-Induced Apoptosis via ROS and Jak2/STAT3 Pathway

The following diagram illustrates the signaling cascade initiated by thymoquinone, leading to apoptosis in cancer cells.

Caption: TQ-induced apoptosis pathway via ROS generation and Jak2/STAT3 inhibition.

This pathway highlights how TQ induces oxidative stress, which in turn suppresses the pro-survival Jak2/STAT3 pathway.[7] The inhibition of STAT3 leads to the downregulation of proteins essential for cell proliferation and survival, such as cyclins and survivin, ultimately triggering apoptosis in cancer cells.[7]

Conclusion

This compound is a molecule of significant scientific interest due to its structural characteristics and biological relevance. Its monoclinic crystal structure, defined by an extensive hydrogen-bonding network, provides a foundation for understanding its physical behavior. The characterization of THQ relies on a suite of analytical techniques, including single-crystal X-ray diffraction, FT-IR, GC-MS, and thermal analysis, each providing unique and complementary information. As the metabolic counterpart to thymoquinone, its role in redox-dependent signaling pathways, such as the Jak2/STAT3 axis, underscores its potential in the development of novel therapeutic agents, particularly in oncology. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of this promising natural compound.

References

- 1. Antioxidant Properties of Thymoquinone, this compound and Black Cumin (Nigella sativa L.) Seed Oil: Scavenging of Superoxide Radical Studied Using Cyclic Voltammetry, DFT and Single Crystal X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure determination of thymoquinone by high-resolution X-ray powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure determination of thymoquinone by high-resolution X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Thymoquinone, as a Novel Therapeutic Candidate of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical Properties of Thymohydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of thymohydroquinone (THQ), a reduced form of the bioactive compound thymoquinone. Understanding these properties is crucial for elucidating its antioxidant and pro-oxidant mechanisms, developing novel analytical methods, and designing effective drug delivery systems. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental electrochemical processes.

Electrochemical Behavior of this compound

This compound (THQ) is a hydroquinone that, along with its oxidized form, thymoquinone (TQ), and the intermediate semiquinone radical, forms a dynamic redox system. This redox cycling is central to its biological activities, including its antioxidant and, under certain conditions, pro-oxidant effects.[1] The electrochemical behavior of THQ is characterized by its oxidation to TQ, a process that can be readily investigated using voltammetric techniques.

The electrochemical conversion of THQ to TQ involves a two-electron, two-proton transfer. This process is often quasi-reversible, meaning the kinetics of electron transfer are not infinitely fast. The general reaction is as follows:

This compound (THQ) ⇌ Thymoquinone (TQ) + 2e⁻ + 2H⁺

The formal potential of this redox couple is a key parameter that reflects the thermodynamic ease of this transformation.

Quantitative Electrochemical Data

The following table summarizes key electrochemical parameters for thymoquinone, the oxidized form of this compound, which provides context for the redox system. Direct quantitative data for this compound's oxidation is often reported in the context of the thymoquinone reduction peaks.

| Parameter | Value | Conditions | Reference Electrode | Working Electrode | Technique | Source |

| Thymoquinone Reduction | ||||||

| Peak Potential (Epc) | ~ -0.30 V to -0.35 V | 0.1 M TBAB in anhydrous DMSO | Au/Au disc | Cyclic Voltammetry | [2] | |

| Fe(III)-Thymoquinone Complex | ||||||

| Formal Potential (E°') | 0.271 ± 0.030 V | Aqueous NaCl | Saturated Calomel (SCE) | Glassy Carbon | Cyclic Voltammetry | [3] |

| Diffusion Coefficient (D) | 9.178 x 10⁻⁵ cm²/s | Aqueous NaCl | Saturated Calomel (SCE) | Glassy Carbon | Cyclic Voltammetry | [3] |

| Cr(VI)-Thymoquinone Complex | ||||||

| Formal Potential (E°') | 0.244 ± 0.01 V | Aqueous NaCl | Saturated Calomel (SCE) | Glassy Carbon | Cyclic Voltammetry | [3] |

Note: The electrochemical parameters can vary significantly depending on the experimental conditions such as the solvent, supporting electrolyte, pH, and electrode material.

Experimental Protocols

Detailed methodologies are critical for reproducible electrochemical studies. Below are representative protocols for cyclic voltammetry and differential pulse voltammetry for the analysis of the thymoquinone/thymohydroquinone redox system.

3.1. Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of species.

Objective: To investigate the oxidation of this compound and the reduction of thymoquinone.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Auxiliary Electrode: Platinum wire

-

Electrochemical Cell: Standard three-electrode glass cell

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or an appropriate buffer solution (e.g., phosphate buffer)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or 0.1 M NaCl

-

This compound or Thymoquinone standard solution

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

-

Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell. Add the supporting electrolyte solution to the cell.

-

Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current over the desired potential range.

-

Sample Analysis: Add a known concentration of this compound or thymoquinone to the electrochemical cell.

-

Data Acquisition: Apply a potential sweep, for instance, from an initial potential where no reaction occurs to a potential sufficient to oxidize THQ (or reduce TQ), and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s. The potential range should be adjusted based on the specific redox couple and solvent system.

-

Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials and currents.

3.2. Differential Pulse Voltammetry (DPV) Protocol

DPV is a more sensitive technique than CV and is often used for quantitative analysis.

Objective: To determine the concentration of this compound or thymoquinone with high sensitivity.

Materials:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Electrode and Cell Preparation: Follow steps 1-3 from the CV protocol.

-

Blank Scan: Record a differential pulse voltammogram of the supporting electrolyte solution to obtain a baseline.

-

Sample Analysis: Add the sample solution containing this compound or thymoquinone to the cell.

-

Data Acquisition: Apply a potential scan with superimposed pulses. Typical DPV parameters that need to be optimized include:

-

Pulse Amplitude: e.g., 50 mV

-

Pulse Width: e.g., 50 ms

-

Scan Increment: e.g., 5 mV

-

-

Calibration Curve: For quantitative analysis, prepare a series of standard solutions of varying concentrations and record their DPV responses. Plot the peak current versus concentration to generate a calibration curve.

-

Sample Measurement: Measure the DPV of the unknown sample and determine its concentration using the calibration curve.

Visualizations

4.1. Electrochemical Redox Mechanism of this compound

The following diagram illustrates the two-electron, two-proton oxidation of this compound to thymoquinone, proceeding through a semiquinone radical intermediate.

Caption: Redox cycle of this compound.

4.2. Experimental Workflow for Voltammetric Analysis

The diagram below outlines the typical workflow for performing a voltammetric analysis of this compound.

References

Beyond Black Cumin: A Technical Guide to Natural Sources of Thymohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymohydroquinone (THQ), a potent antioxidant and the reduced form of the well-studied thymoquinone (TQ), has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory, and anticancer properties. While Nigella sativa (black cumin) is the most widely recognized source of this compound, a growing body of research indicates its presence in a variety of other plant species, particularly within the Lamiaceae family. This technical guide provides an in-depth exploration of these alternative natural sources, detailing quantitative data, experimental protocols for extraction and analysis, and an overview of the relevant biological signaling pathways. Given the nascent stage of direct research into this compound's specific molecular mechanisms, the well-documented pathways of its oxidized counterpart, thymoquinone, are presented as a predictive framework.

Natural Sources of this compound

While Nigella sativa remains a primary source, several species within the Lamiaceae family have been identified as promising, and in some cases, richer sources of this compound. These include various species of Monarda (bee balm), Thymus (thyme), and Satureja (savory).

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for this compound content in various plant species, offering a comparative view for researchers seeking potent natural sources.

| Plant Species | Family | Plant Part Analyzed | This compound (THQ) Content (mg/kg of dry weight) | Reference |

| Monarda media | Lamiaceae | Aerial Parts | 2674 | [1] |

| Monarda didyma | Lamiaceae | Inflorescences | Not explicitly quantified, but noted as a significant source | [1] |

| Monarda menthifolia | Lamiaceae | Aerial Parts | Detectable amounts (≥1 mg/kg) | [1] |

| Thymus pulegioides | Lamiaceae | Aerial Parts | Detectable amounts (≥1 mg/kg) | [1] |

| Thymus serpyllum | Lamiaceae | Aerial Parts | Detectable amounts (≥1 mg/kg) | [1] |

| Thymus vulgaris | Lamiaceae | Aerial Parts | Detectable amounts (≥1 mg/kg) | [1] |

| Satureja hortensis | Lamiaceae | Aerial Parts | Detectable amounts (≥1 mg/kg) | [1] |

| Satureja montana | Lamiaceae | Aerial Parts | Detectable amounts (≥1 mg/kg) | [1] |

| Nigella sativa | Ranunculaceae | Seeds | 530 | [1] |

Experimental Protocols: Extraction and Quantification

The accurate extraction and quantification of this compound are critical for research and drug development. Due to its potential for oxidation to thymoquinone, careful handling and appropriate analytical techniques are paramount. The following is a representative workflow compiled from various methodologies for the extraction and analysis of this compound from plant matrices.

Workflow for THQ Extraction and Analysis

References

Thymohydroquinone vs. Thymoquinone: A Core Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoquinone (TQ) and its reduced form, thymohydroquinone (THQ), are two closely related phytochemicals derived primarily from the seeds of Nigella sativa L.[1][2]. While sharing a common molecular scaffold, their distinct functional groups—a benzoquinone ring in TQ versus a hydroquinone structure in THQ—impart significantly different physicochemical properties and biological activities. This technical guide provides a detailed comparative analysis of their core structural differences, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes their relationship and biosynthetic context. Understanding these nuances is critical for researchers in pharmacology and drug development aiming to harness the therapeutic potential of these compounds.

Core Structural Differences

The fundamental difference between thymoquinone and this compound lies in the oxidation state of the benzene ring. Thymoquinone is a 1,4-benzoquinone, characterized by two ketone (=O) functional groups on a cyclohexadiene ring. In contrast, this compound is the corresponding hydroquinone (a dihydroxybenzene), featuring two hydroxyl (-OH) groups.[3][4][5]

This structural distinction means that THQ is the reduced form of TQ, and TQ is the oxidized form of THQ.[6][7] This reversible redox relationship is central to their biological activities, particularly their roles as antioxidants and pro-oxidants.[6][8] The conversion from thymoquinone to this compound is a reduction reaction, while the reverse is an oxidation.[6][9]

Chemical Identity:

-

Thymoquinone (TQ): 2-isopropyl-5-methyl-1,4-benzoquinone[1][10][11]

-

This compound (THQ): 2-isopropyl-5-methylbenzene-1,4-diol

Below is a diagram illustrating the structural relationship and transformation between the two molecules.

Caption: Redox relationship between Thymoquinone and this compound.

Physicochemical and Biological Data Comparison

The structural variance between TQ and THQ directly influences their chemical properties and biological efficacy. THQ, possessing hydroxyl groups, exhibits different polarity and reactivity compared to the ketone groups of TQ. This is reflected in their antioxidant and cytotoxic activities.

| Property / Activity | Thymoquinone (TQ) | This compound (THQ) | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₄O₂ | [1][12] |

| Molecular Weight | 164.20 g/mol | 166.22 g/mol | [1][12][13] |

| Appearance | Solid, bright yellow, scaly crystals | Crystalline solid | [1] |

| Melting Point | 49–50 °C | Not specified in results | [1] |

| Solubility (Aqueous) | 549–669 µg/mL | Not specified in results | [1] |

| Stability | Unstable in aqueous solutions, especially at alkaline pH; light-sensitive | Not specified in results | [1][2] |

| Antioxidant Activity | Weak radical scavenging activity | Potent radical scavenging activity | [6][8] |

| Pro-oxidant Activity | Can exert a pro-oxidant effect | Potent pro-oxidant in the presence of Cu²⁺ or Fe²⁺-EDTA | [6][8] |

| In Vitro Cytotoxicity | Significant, dose-dependent cytotoxicity against SCC VII and FsaR tumor cell lines | Significant, dose-dependent cytotoxicity against SCC VII and FsaR tumor cell lines | [14][15] |

| In Vivo Antitumor | Tumor Growth Inhibition (TGI) of 52% at 5 mg/kg in murine models | Tumor Growth Inhibition (TGI) of 52% at 5 mg/kg in murine models | [14][15] |

Biosynthesis Pathway

In plants, TQ and THQ are secondary metabolites derived from the terpene biosynthetic pathway. This compound is a direct precursor to thymoquinone. The pathway involves the cyclization of geranyl diphosphate to form γ-terpinene, which is then aromatized to p-cymene. Subsequent hydroxylations lead to the formation of this compound, which finally undergoes oxidation to yield thymoquinone.[1][9]

Caption: Simplified biosynthetic pathway leading to Thymoquinone.

Experimental Protocols

Synthesis of this compound from Thymoquinone

A common method to obtain THQ is through the reduction of TQ. This can be achieved using various reducing agents.

-

Objective: To reduce thymoquinone present in an essential oil matrix to crystalline this compound.

-

Methodology (Reduction with Ascorbic Acid):

-

To a 100 mL flat-bottom flask, add 20 mL of Wild bergamot oil rich in TQ and 10-20 mL of a suitable diluent.[16]

-

Separately, prepare a solution of a reducing agent. For example, dissolve 10 g of ascorbic acid in 30 mL of water.[16]

-

Add the ascorbic acid solution to the flask containing the oil.

-

Heat the mixture in a water bath at 60-70 °C while stirring for 2-3 hours.[16]

-

After the reaction, cool the mixture. Crystalline this compound will precipitate.

-

Separate the crystals by filtration, wash them with the diluent, and dry. The yield can range from 68-74%.[16]

-

-

Note: Other reducing agents like sulphurous acid can also be used.[16]

In Vitro Cytotoxicity Assay (Crystal Violet Staining)

This protocol is used to assess the cytotoxic effects of TQ and THQ on cancer cell lines.

-

Objective: To quantify the dose-dependent cytotoxicity of TQ and THQ against tumor cells.

-

Methodology:

-

Culture tumor cell lines (e.g., squamous cell carcinoma SCC VII, fibrosarcoma FsaR) and a non-tumor control (e.g., L929 mouse fibroblasts) in appropriate media.[14][15]

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of TQ or THQ (e.g., 0.1 mg/ml and 0.01 mg/ml) for a specified period (e.g., 24 hours).[14][15]

-

After incubation, remove the medium and wash the cells.

-

Stain the adherent, viable cells with a 0.5% crystal violet solution for 10-15 minutes.

-

Wash away the excess stain and allow the plates to dry.

-

Solubilize the stain from the cells using a solvent (e.g., 33% acetic acid).

-

Measure the absorbance of the solubilized stain using a spectrophotometer at a wavelength of 540 nm. The absorbance is proportional to the number of viable cells.

-

Compare the absorbance of treated cells to untreated control cells to determine the percentage of cytotoxicity.[14][15]

-

Antioxidant Activity Assay (Electron Spin Resonance Spectroscopy)

ESR spectroscopy is employed to directly measure the radical scavenging capacity of compounds.

-

Objective: To compare the radical scavenging potency of TQ and THQ.

-

Methodology:

-

Use a stable free radical, such as galvinoxyl radical (GO•), as the radical species.[6]

-

Prepare a solution of the radical (e.g., 50 µM GO•) in a suitable non-aqueous solvent.[6]

-

Record the baseline ESR signal of the radical solution.

-

Add varying concentrations of the test compounds (TQ or THQ, e.g., 6.25 µM to 100 µM) to the radical solution.[6]

-

Immediately measure the ESR signal intensity after the addition of the test compound.

-

The reduction in the ESR signal intensity corresponds to the scavenging of the free radical by the antioxidant compound.

-

Quantify the antioxidant capacity by comparing the signal reduction caused by the test compound to the initial signal. For example, THQ at 25 µM was found to completely scavenge 50 µM GO•.[6]

-

Pro-oxidant DNA Damage Assay (Agarose Gel Electrophoresis)

This assay evaluates the ability of a compound to induce oxidative damage to DNA in the presence of transition metals.

-

Objective: To determine if THQ acts as a pro-oxidant by inducing DNA strand breaks.

-

Methodology:

-

Prepare a reaction mixture containing isolated plasmid DNA (e.g., pEGFP-C1) in a buffer solution.

-

Add the test compound (THQ) to the reaction mixture.

-

Induce the reaction by adding a transition metal ion, such as Cu²⁺ or Fe²⁺-EDTA.[6][8]

-

Incubate the mixture at 37 °C for a specified time.

-

Stop the reaction by adding a loading buffer containing a chelating agent.

-

Analyze the DNA samples using agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Assess the extent of DNA damage by observing the conversion of the supercoiled plasmid DNA form (Form I) to the nicked, open-circular form (Form II) and the linear form (Form III). An increase in Forms II and III indicates DNA strand breakage.[6]

-

Conclusion

Thymoquinone and this compound, while interconvertible, are distinct chemical entities with a structure-activity relationship that is critical to their biological function. Thymoquinone, the oxidized benzoquinone, and this compound, the reduced hydroquinone, exist in a delicate redox balance.[6] While both exhibit significant cytotoxic and antitumor properties, this compound demonstrates markedly superior antioxidant activity.[6][8][14] However, its potent pro-oxidant effects in the presence of transition metals highlight a dualistic nature that warrants careful consideration in therapeutic development.[6][8] The experimental protocols detailed herein provide a framework for researchers to further investigate and differentiate the mechanisms of action of these promising natural compounds.

References

- 1. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thymoquinone | C10H12O2 | CID 10281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thymoquinone [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The antitumor activity of thymoquinone and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repository.usmf.md [repository.usmf.md]

The Dawn of Discovery: An In-depth Technical Guide on the Early Isolation of Thymohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymohydroquinone (THQ), a potent antioxidant and the reduced form of thymoquinone (TQ), has garnered significant interest in contemporary research for its therapeutic potential. However, its origins in the scientific literature date back to the nascent stages of phytochemistry in the early 20th century. This technical guide provides a detailed exploration of the early discovery and isolation of this compound, focusing on the foundational methodologies and quantitative data from that era. For historical context and reproducibility, this paper outlines the likely experimental protocols of the time and presents relevant data in a structured format.

Early Discovery and Key Sources

The initial identification of this compound is intrinsically linked to the study of the essential oils of plants from the Lamiaceae family. Historical records indicate that thymoquinone, along with its hydroquinone form, was first isolated and identified from Wild Bergamot (Monarda fistulosa) in 1901.[1] This pioneering work was further elaborated upon by Nellie Wakeman in her 1911 phytochemical study, "The Monardas," which provided a more detailed account of the chemical constituents of this plant, including "hydrothymoquinone," the older nomenclature for this compound.[2] These early investigations revealed that this compound exists in the plant's essential oil, often in equilibrium with thymoquinone and the intermediate quinhydrone.

The primary natural source cited in early research for the isolation of this compound is Monarda fistulosa.[1][2] Later, Nigella sativa (black cumin) also became a well-documented source, although much of the focus of its research has been on thymoquinone.[3]

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with the precursor geranyl diphosphate. Through a series of enzymatic reactions, γ-terpinene is formed and subsequently aromatized to p-cymene. Hydroxylation of p-cymene leads to carvacrol, which is then further hydroxylated to form this compound. The subsequent oxidation of this compound yields thymoquinone.[3] This pathway highlights the close biochemical relationship between these compounds within the plant.

Caption: Biosynthetic pathway of this compound and Thymoquinone.

Early Isolation and Purification: Experimental Protocols

Extraction of Essential Oil from Monarda fistulosa

The primary method for extracting essential oils at the turn of the 20th century was hydrodistillation.

Protocol:

-

Plant Material Preparation: The aerial parts of Monarda fistulosa (leaves and flowers) were harvested and air-dried.

-

Hydrodistillation: The dried plant material was placed in a still with a sufficient quantity of water. The mixture was heated to boiling, and the resulting steam, carrying the volatile essential oils, was passed through a condenser.

-

Oil Separation: The condensed liquid, a mixture of water and essential oil, was collected. Due to their immiscibility, the essential oil would separate from the aqueous layer and could be collected. This oil contained a mixture of compounds, including thymol, carvacrol, thymoquinone, and this compound.

Isolation of this compound via Reduction of Thymoquinone

Given that thymoquinone is often more abundant and stable, a common strategy would have been to isolate it first and then reduce it to this compound. Alternatively, the entire essential oil fraction could be subjected to reduction. A characteristic reaction of quinones is their reduction to the corresponding hydroquinones.[4] Early 20th-century reducing agents included metals in acid.[4]

Protocol:

-

Dissolution: The essential oil fraction containing thymoquinone was dissolved in a suitable solvent, such as ethanol.

-

Reduction: To the solution, a reducing agent such as zinc dust or tin metal was added, followed by the slow addition of a mineral acid like hydrochloric acid. The reaction would proceed with gentle heating.

-

Neutralization and Extraction: After the reaction was complete (indicated by a loss of the yellow color of thymoquinone), the mixture was cooled. Any remaining metal was filtered off. The acidic solution was then neutralized with an alkali, such as sodium carbonate. The resulting this compound was then extracted from the aqueous solution using a solvent like diethyl ether.

-

Purification and Crystallization: The ether extract was washed with water and dried over an anhydrous salt (e.g., anhydrous sodium sulfate). The solvent was then evaporated to yield crude, crystalline this compound. Further purification could be achieved by recrystallization from a suitable solvent, such as hot water or ethanol.

Caption: Experimental workflow for the early isolation of this compound.

Quantitative Data

Quantitative data from the early 20th-century publications are scarce. The tables below summarize the known physical and chemical properties of this compound, along with more recent data on yields from natural sources for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₄O₂ |

| Molar Mass | 166.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 140-143 °C |

| Solubility | Soluble in ethanol, ether; slightly soluble in hot water |

Note: The properties listed are based on modern data, as specific quantitative measurements from the early 20th century are not well-documented in available literature.

Table 2: Yield of this compound and Related Compounds from Natural Sources

| Plant Source | Compound | Yield/Content | Method | Reference |

| Monarda fistulosa | Thymoquinone | 1.7 mg/g (dry herb) | Supercritical CO₂ Extraction | [5] |

| Monarda fistulosa | Thymoquinone | 2.1 mg/g (dry herb) | Hexane Extraction | [5] |

| Monarda fistulosa | Thymoquinone + this compound | ~5% of essential oil | Not specified | [6] |

| Monarda fistulosa | Thymoquinone | 20-32% of essential oil | Hydrodistillation (optimized) | [7] |

Note: These yields are from more recent studies and are provided for context. Early 20th-century extraction methods were likely less efficient.

Conclusion

The discovery and isolation of this compound were significant milestones in the early exploration of natural product chemistry. The work of pioneering scientists on Monarda fistulosa laid the groundwork for understanding the chemical composition of essential oils and the relationship between quinones and their hydroquinone counterparts. While the experimental techniques of the era were less sophisticated than those of today, the fundamental principles of extraction, chemical transformation, and purification they employed were sound and effective. This guide provides a window into these early methodologies, offering valuable historical context for modern researchers in the field of drug discovery and development.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. books.google.cn [books.google.cn]

- 3. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. METHOD FOR PRODUCTION OF THYMOQUINONE | TREA [trea.com]

- 7. doaj.org [doaj.org]

Unveiling the Antioxidant Prowess of Thymohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thymohydroquinone (THQ), the reduced and more potent metabolite of thymoquinone (TQ), stands as a significant molecule in the landscape of natural antioxidants. Its robust capacity to neutralize free radicals and modulate cellular defense mechanisms positions it as a compelling candidate for therapeutic development. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Free Radical Scavenging: As a hydroquinone, THQ possesses two hydroxyl groups on its aromatic ring. These groups can readily donate hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating damaging chain reactions. This process transforms THQ into a more stable semiquinone radical, and subsequently into thymoquinone. Studies have demonstrated that THQ is a more potent radical scavenger than its parent compound, thymoquinone.[1][2] The primary chemical mechanisms involved in this scavenging activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, the precursor thymoquinone is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a master regulator of the cellular antioxidant response. By activating Nrf2, TQ, and by extension its metabolite THQ, can lead to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. While data for thymoquinone is more abundant, comparative studies highlight the superior activity of its hydroquinone form.

| Antioxidant Assay | Test Compound | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | This compound | More active than pentamethylchromanol (rate constant: 283.7 M⁻¹s⁻¹) | [2] |

| DPPH Radical Scavenging | Thymoquinone | IC50: 72.31 µg/mL | |

| Galvinoxyl Radical Scavenging | This compound | Potent scavenging at 6.25 µM; 25 µM completely scavenged 50 µM galvinoxyl | [1] |

| Galvinoxyl Radical Scavenging | Thymoquinone | Weak activity (14% scavenging at 100 µM) | [1] |

| Superoxide Radical Scavenging | Thymoquinone | IC50: 3.35 µM | |

| Hydroxyl Radical Scavenging | Thymoquinone | IC50: 4.6 µM |

Signaling Pathways and Mechanistic Diagrams

The antioxidant action of this compound is intrinsically linked to cellular signaling. Below are Graphviz diagrams illustrating key pathways and experimental workflows.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antioxidant activity. The following are protocols for key experiments cited in the study of this compound's antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration. For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

-

Reaction: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample or standard concentration.

-

Incubation: Incubate the plate at room temperature for a defined period (typically 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Electron Spin Resonance (ESR) Spectroscopy for Galvinoxyl Radical Scavenging

Principle: ESR spectroscopy directly detects and quantifies free radicals. In this assay, the disappearance of the ESR signal of a stable radical, such as galvinoxyl, upon the addition of an antioxidant is monitored.

Procedure:

-

Sample Preparation: Prepare a solution of the galvinoxyl radical (e.g., 50 µM) in a suitable solvent. Prepare various concentrations of this compound.

-

ESR Measurement: Record the ESR spectrum of the galvinoxyl solution alone (control).

-

Reaction: Add a specific concentration of the this compound solution to the galvinoxyl solution.

-

Time-course Measurement: Record the ESR spectra at different time intervals to monitor the decay of the galvinoxyl radical signal.

-

Quantification: The scavenging activity is determined by the decrease in the ESR signal intensity compared to the control.

Plasmid DNA Cleavage Assay (Pro-oxidant Activity)

Principle: This assay assesses the ability of a compound to cause single- or double-strand breaks in plasmid DNA, often in the presence of a transition metal ion like copper (Cu²⁺). The different forms of plasmid DNA (supercoiled, open-circular, and linear) are separated by agarose gel electrophoresis.

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing plasmid DNA (e.g., pBR322), a buffer solution (e.g., Tris-HCl), and the desired concentration of this compound.

-

Initiation of Damage: Add a solution of CuCl₂ to the reaction mixture. A control reaction without this compound should be included.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction by adding a loading buffer containing a chelating agent like EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA forms.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to open-circular and linear forms indicates DNA cleavage.

Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

Principle: These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with the test compound.

General Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with various concentrations of this compound for a specific duration.

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Enzyme Activity Measurement:

-

Superoxide Dismutase (SOD): SOD activity can be measured using kits that are typically based on the inhibition of a reaction that produces a colored product, where the superoxide radical is an intermediate.

-

Catalase (CAT): Catalase activity is often determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

-

Glutathione Peroxidase (GPx): GPx activity is commonly measured by a coupled assay in which the oxidation of NADPH is monitored at 340 nm.

-

-

Protein Quantification: Determine the total protein concentration in the cell lysates to normalize the enzyme activities.

Nrf2 Nuclear Translocation and Target Gene Expression Analysis

Principle: The activation of the Nrf2 pathway is assessed by measuring the translocation of Nrf2 from the cytoplasm to the nucleus and the subsequent increase in the expression of its target genes.

Procedure:

-

Nrf2 Nuclear Translocation (Western Blot):

-

Treat cells with thymoquinone/thymohydroquinone.

-

Isolate nuclear and cytoplasmic protein fractions.

-

Perform Western blotting using an anti-Nrf2 antibody to detect the levels of Nrf2 in each fraction. Lamin B and tubulin are typically used as nuclear and cytoplasmic loading controls, respectively.

-

-

Target Gene Expression (RT-qPCR):

-

Treat cells as described above.

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of Nrf2 target genes such as HMOX1 (for HO-1) and NQO1. The results are typically normalized to a housekeeping gene (e.g., GAPDH).

-

Conclusion

This compound demonstrates significant antioxidant potential through both direct free radical scavenging and the modulation of the Nrf2-mediated cellular antioxidant defense system. Its superior activity compared to its precursor, thymoquinone, makes it a molecule of high interest for further research and development in the context of diseases associated with oxidative stress. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of the antioxidant mechanisms of this promising natural compound.

References

The Dichotomous Nature of Thymohydroquinone: A Technical Guide to its Pro-oxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymohydroquinone (THQ), the reduced metabolite of the well-studied phytochemical thymoquinone (TQ), is increasingly recognized for its dual role as both a potent antioxidant and a context-dependent pro-oxidant. While its antioxidant properties have been widely explored, its capacity to induce oxidative stress under specific conditions presents a compelling avenue for therapeutic development, particularly in oncology. This technical guide provides an in-depth exploration of the pro-oxidant activities of this compound, detailing the requisite conditions, underlying mechanisms, and experimental methodologies to assess these effects.

Conditions Triggering Pro-oxidant Activity

The pro-oxidant effects of this compound are not intrinsic but are contingent upon the presence of specific co-factors, primarily transition metal ions. Experimental evidence consistently demonstrates that in the presence of copper (II) (Cu²⁺) or chelated iron (II) (Fe²⁺), THQ can catalyze the generation of reactive oxygen species (ROS), leading to cellular damage.

A pivotal study highlighted that THQ induces oxidative damage to isolated plasmid DNA in the presence of free Cu²⁺ or Fe²⁺ complexed with ethylenediaminetetraacetic acid (EDTA)[1][2]. Interestingly, the pro-oxidant effect of THQ in the presence of Fe²⁺ was not observed when EDTA was absent, suggesting that the chelation state of the iron ion is critical for this activity[1][2]. This is particularly relevant in a biological context, as most iron in vivo is complexed with proteins or other chelators[1].

Mechanisms of Pro-oxidant Action

The pro-oxidant activity of this compound is intrinsically linked to its redox cycling with its parent compound, thymoquinone. This process can generate superoxide anion radicals (O₂•−)[1]. The conversion of TQ to THQ can occur via a two-electron reduction, yielding the stable antioxidant form[3][4][5]. However, a one-electron reduction produces a semiquinone radical, which is a pro-oxidant species[5][6].

In the presence of transition metals like Cu²⁺, THQ can participate in redox reactions that generate ROS, leading to DNA damage[2]. This pro-oxidant cascade is a key mechanism behind the cytotoxic effects of TQ and THQ in cancer cells[7][8].

Signaling Pathways Implicated in Thymoquinone-Induced Oxidative Stress

While research specifically on THQ-initiated signaling is emerging, studies on its parent compound, TQ, provide valuable insights. TQ-induced ROS generation has been shown to modulate several signaling pathways critical in cancer cell survival and apoptosis:

-

Jak2/STAT3 Pathway: Thymoquinone has been demonstrated to induce apoptosis in melanoma cells by generating ROS, which in turn suppresses the Jak2/STAT3 signaling pathway[9].

-

ERK and JNK Signaling: ROS generated by thymoquinone can activate the ERK and JNK signaling pathways, which are involved in apoptosis[10].

-

PI3K/Akt/mTOR Pathway: This pro-survival pathway can be inhibited by thymoquinone-induced oxidative stress in various cancer models[11].

The following diagram illustrates the proposed mechanism of THQ's pro-oxidant activity.

Caption: Mechanism of this compound Pro-oxidant Activity.

Quantitative Data on Pro-oxidant Effects

The following tables summarize quantitative data from studies investigating the pro-oxidant activities of this compound and its parent compound.

Table 1: Pro-oxidant Activity of this compound on Plasmid DNA

| Compound | Concentration (µM) | Metal Ion (Concentration) | Chelator | Outcome | Reference |

| This compound | Not specified | Cu²⁺ | None | Induces oxidative damage to plasmid DNA | [1][2] |

| This compound | Not specified | Fe²⁺ | EDTA | Induces oxidative damage to plasmid DNA | [1][2] |

| This compound | Not specified | Fe²⁺ | None | No significant oxidative damage observed | [1][2] |

Table 2: Thymoquinone-Induced ROS Generation in Cancer Cells

| Cell Line | TQ Concentration (µM) | Incubation Time (h) | Fold Increase in ROS (approx.) | Reference |

| MDA-MB-468 | 1 | 6 | 1.2 | [5] |

| MDA-MB-468 | 5 | 6 | 2.0 | [5] |

| MDA-MB-468 | 10 | 6 | >4.0 | [5] |

| T-47D | 1 | 6 | 1.2 | [5] |

| T-47D | 5 | 6 | 2.0 | [5] |

| T-47D | 10 | 6 | >4.0 | [5] |

| Rabbit Articular Chondrocytes | 5, 10, 20 | 2 | Dose-dependent increase (up to 1.4-fold) | [12] |

| A549 Lung Cancer | 40 (IC50) | 24 | Significant increase in Total Oxidant Status | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the pro-oxidant activities of this compound.

Plasmid DNA Damage Assay

This assay evaluates the ability of a compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

CuCl₂ or FeCl₂ solution

-

EDTA solution

-

Reaction buffer (e.g., Tris-HCl)

-

Agarose gel

-

Gel loading dye

-

DNA stain (e.g., ethidium bromide)

-

UV transilluminator

Protocol:

-

Prepare reaction mixtures containing plasmid DNA, THQ, and the metal ion (with or without EDTA) in the reaction buffer.

-

Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding gel loading dye containing a chelating agent like EDTA (if not already present).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV illumination.

-

Quantify the different DNA forms to determine the extent of DNA damage. An increase in the nicked (single-strand break) and linear (double-strand break) forms indicates oxidative damage.

Caption: Workflow for Plasmid DNA Damage Assay.

Intracellular ROS Measurement

This protocol measures the generation of ROS within cells upon treatment with this compound.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of THQ for the desired time periods.

-

Wash the cells with PBS to remove the treatment medium.

-

Load the cells with DCFH-DA (typically 10 µM) in serum-free medium and incubate for 30 minutes in the dark. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer or visualize the fluorescent cells using a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion and Future Directions

This compound exhibits a fascinating dual functionality, acting as a potent pro-oxidant under specific, metal-rich conditions. This characteristic opens up possibilities for its application as a targeted anticancer agent, potentially in combination with other therapies to enhance oxidative stress selectively in tumor cells. Future research should focus on elucidating the precise molecular targets of THQ-induced ROS and further exploring its effects on downstream signaling pathways in various cancer models. A deeper understanding of the conditions that favor its pro-oxidant versus antioxidant activities will be critical for the successful translation of this compound into clinical applications.

References

- 1. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]

- 2. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]

- 3. ejgm.co.uk [ejgm.co.uk]

- 4. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Thymoquinone and Its Potential in the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cancer: Thymoquinone antioxidant/pro-oxidant effect as potential anticancer remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of thymoquinone in combination therapy against cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the Effects of Thymoquinone on Oxidative Stress in A549 Lung Cancer Cell Line | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantification of Thymohydroquinone Using High-Performance Liquid Chromatography (HPLC)

Introduction

Thymohydroquinone (THQ) is a pharmacologically active quinone found in the oil of Nigella sativa (black seed).[1] It is an antioxidant and a derivative of thymoquinone (TQ), another major bioactive component. Accurate quantification of THQ is essential for the quality control of Nigella sativa products and for pharmacological research. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method for the reliable determination of THQ in various samples, particularly in black seed oil.

The described method utilizes a reversed-phase C18 column with UV detection, which is a common and robust technique for analyzing phenolic compounds. The UV detection wavelength is specifically set to 294 nm for the optimal measurement of THQ, distinguishing it from related compounds like thymoquinone, which is typically detected at 254 nm.[1][2]

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-